4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. It features a pyrrole ring substituted with a 4-chlorobenzoyl group and a carboxamide functional group. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
This compound can be synthesized from commercially available starting materials, primarily through acylation reactions involving pyrrole derivatives. The synthesis typically utilizes reagents such as 4-chlorobenzoyl chloride and N-methyl-1H-pyrrole-2-carboxamide, often in the presence of bases like triethylamine.
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is classified as an aromatic amide and a heterocyclic compound, specifically a substituted pyrrole. Its structure includes both aromatic and aliphatic components, which contribute to its chemical reactivity and biological activity.
The synthesis of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide generally involves the following steps:
The reaction mechanism involves nucleophilic acyl substitution where the nitrogen atom of the N-methyl-1H-pyrrole-2-carboxamide attacks the carbonyl carbon of the 4-chlorobenzoyl chloride, leading to the formation of the amide bond.
The molecular formula for 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is CHClNO. The compound features:
Key structural data includes:
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or thiols | Presence of a base (e.g., NaOH) |
The primary target of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is the enzyme 4-chlorobenzoyl CoA ligase. The compound binds to this enzyme, initiating biochemical reactions that facilitate the conversion of 4-chlorobenzoate into 4-hydroxybenzoyl CoA and AMP.
This interaction suggests potential applications in biochemistry related to metabolic pathways involving chlorinated aromatic compounds.
Halogen-substituted pyrroles represent a privileged scaffold in drug discovery due to their enhanced bioactivity profiles and metabolic stability. The pyrrole ring, a five-membered nitrogen heterocycle (C₄H₅N), exhibits inherent aromaticity with electron-rich properties that facilitate diverse molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts [1]. Halogen atoms (Cl, F, Br) at key positions significantly influence pharmacokinetic properties by modulating lipophilicity (log P) and membrane permeability. For instance, 4,5-dibromopyrrole derivatives demonstrate potent DNA gyrase inhibition (IC₅₀ < 10 nM) due to halogen-mediated hydrophobic interactions with bacterial enzyme targets [8]. Clinically, halogenated pyrroles feature in drugs like Sunitinib (antitumor) and Atorvastatin (antilipidemic), underscoring their therapeutic versatility [1] [4]. Their presence in marine natural products (e.g., oroidin, hymenidin) further validates their biological relevance as antimicrobial and anticancer agents [8].
Pyrrole-2-carboxamides have evolved from natural product mimics to rationally designed therapeutics. Early discoveries focused on marine alkaloids like oroidin, isolated from Agelas sponges, which inspired synthetic analogs targeting bacterial DNA gyrase [8]. Structural optimization led to derivatives with improved target affinity and selectivity. For example:
Recent advances include pyrrole-2-carboxamides as ryanodine receptor activators for insecticides and mycobacterial membrane protein large 3 (MmpL3) inhibitors for tuberculosis [3] [6]. These developments highlight the scaffold’s adaptability across therapeutic areas.
Despite progress, key challenges persist:
4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide addresses these gaps through:1) A chlorobenzoyl moiety balancing lipophilicity and cell permeability.2) Structural novelty potentially overcoming cross-resistance in MmpL3 mutants [3].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0